molecular formula C26H36O2 B12772426 9,13-Methano-4H-benzo(d)cycloocta(4,5)benzo(1,2-b)pyran-14-ol, 1,4a,5,8,9,10,11,12,13,14b-decahydro-2,5,5,8,8,12-hexamethyl-, (4aR,9R,12R,13R,14bR)-rel- CAS No. 249888-48-0

9,13-Methano-4H-benzo(d)cycloocta(4,5)benzo(1,2-b)pyran-14-ol, 1,4a,5,8,9,10,11,12,13,14b-decahydro-2,5,5,8,8,12-hexamethyl-, (4aR,9R,12R,13R,14bR)-rel-

Cat. No.: B12772426
CAS No.: 249888-48-0
M. Wt: 380.6 g/mol
InChI Key: SEFPZHWPNUBZPY-RHQZKXFESA-N
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Description

9,13-Methano-4H-benzo(d)cycloocta(4,5)benzo(1,2-b)pyran-14-ol, 1,4a,5,8,9,10,11,12,13,14b-decahydro-2,5,5,8,8,12-hexamethyl-, (4aR,9R,12R,13R,14bR)-rel- is a complex organic compound with a unique structure that includes multiple fused rings and several chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the fused ring system and the introduction of various functional groups. Common synthetic routes may include:

    Cyclization reactions: to form the fused ring system.

    Hydrogenation: to reduce double bonds and introduce hydrogen atoms.

    Functional group transformations: to introduce hydroxyl, methyl, and other groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

    Catalytic processes: to improve reaction efficiency.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various reactions.

Biology

In biology, it might be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

Industry

In industry, it might be used in the synthesis of materials with unique properties, such as polymers or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: and inhibiting their activity.

    Interacting with receptors: on cell surfaces to modulate signaling pathways.

    Incorporation into cellular structures: to alter their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with fused ring systems and multiple chiral centers, such as:

    Steroids: Complex molecules with a characteristic fused ring structure.

    Terpenes: Organic compounds with multiple rings and various functional groups.

Uniqueness

What sets this compound apart is its specific arrangement of rings and functional groups, which could confer unique chemical and biological properties.

Properties

CAS No.

249888-48-0

Molecular Formula

C26H36O2

Molecular Weight

380.6 g/mol

IUPAC Name

(1R,5R,10R,17S,20R)-7,11,11,16,16,20-hexamethyl-12-oxapentacyclo[15.3.1.02,15.04,13.05,10]henicosa-2,4(13),7,14-tetraen-3-ol

InChI

InChI=1S/C26H36O2/c1-14-7-10-19-18(11-14)23-21(28-26(19,5)6)13-20-22(24(23)27)17-12-16(25(20,3)4)9-8-15(17)2/h7,13,15-19,27H,8-12H2,1-6H3/t15-,16+,17-,18-,19-/m1/s1

InChI Key

SEFPZHWPNUBZPY-RHQZKXFESA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@H]1C3=C(C4=C(C=C3C2(C)C)OC([C@H]5[C@H]4CC(=CC5)C)(C)C)O

Canonical SMILES

CC1CCC2CC1C3=C(C4=C(C=C3C2(C)C)OC(C5C4CC(=CC5)C)(C)C)O

Origin of Product

United States

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